molecular formula C21H28N6O2 B5548091 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Katalognummer: B5548091
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: YPSCFYMMQCFMAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22737416 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Voxel-Based Analysis in Epilepsy Research

A study utilized 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET, a compound structurally related to 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, to increase the specificity of PET abnormalities for localizing the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. The research presented a voxel-based method for computing interhemispheric asymmetry using this PET imaging technique, demonstrating improved sensitivity and specificity over standard methods. This approach was particularly useful for the presurgical assessment of patients with atypical clinical histories or normal MRI results, showing potential for noninvasive imaging in epilepsy treatment planning (Didelot et al., 2010).

Sigma Receptor Scintigraphy in Breast Cancer

Another study explored the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a sigma receptor ligand, for visualizing primary breast tumors in vivo. The accumulation of such compounds in tumors is attributed to their binding to sigma receptors overexpressed on breast cancer cells. This research indicated that P-(123)I-MBA could successfully accumulate in most breast tumors, suggesting its utility for noninvasively assessing tumor proliferation and aiding in breast cancer diagnosis and treatment planning (Caveliers et al., 2002).

Delineation of 5-HT1A Receptors in Human Brain

In neuropharmacology research, the 5-HT1A receptor antagonist WAY-100635, closely related in function to the compound of interest, was labeled with carbon-11 to study serotonin receptors in the human brain via positron emission tomography (PET). This study provided detailed delineation of 5-HT1A receptors, demonstrating the feasibility of using such radioligands for exploring receptor distribution in living human brain. The approach holds promise for investigating psychiatric and neurological disorders, contributing significantly to our understanding of the human brain's serotonergic system (Pike et al., 1996).

Pyruvate Kinase M2 in Glioma

An innovative study developed 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23) as a novel radiopharmaceutical for measuring levels of pyruvate kinase M2 (PKM2) in glioma via PET. PKM2 is an enzyme crucial in glycolysis and is preferentially expressed in glioblastoma cells. This research marks the first human evaluation of [18F]DASA-23, demonstrating its potential for non-invasively delineating low-grade and high-grade glioma based on aberrant PKM2 expression, offering insights into tumor metabolism and aiding in glioma diagnosis and treatment monitoring (Patel et al., 2019).

Eigenschaften

IUPAC Name

(4-methoxyphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-24-7-9-25(10-8-24)19-15-20(23-16-22-19)26-11-13-27(14-12-26)21(28)17-3-5-18(29-2)6-4-17/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSCFYMMQCFMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.